molecular formula C22H19IN6OS B10903053 2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide

2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(pyridin-2-yl)acetamide

Cat. No.: B10903053
M. Wt: 542.4 g/mol
InChI Key: GEJZEIUBNIXNRH-UHFFFAOYSA-N
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Description

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE is a complex organic compound that features a triazole ring, a phenyl group, and an iodoaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE typically involves multiple stepsThe final step often involves the formation of the sulfanyl and pyridylacetamide moieties under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents such as methanol, ethanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE
  • **2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE

Uniqueness

The presence of the iodoaniline moiety in 2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(2-PYRIDYL)ACETAMIDE distinguishes it from similar compounds. This unique feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C22H19IN6OS

Molecular Weight

542.4 g/mol

IUPAC Name

2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C22H19IN6OS/c23-16-9-11-17(12-10-16)25-14-20-27-28-22(29(20)18-6-2-1-3-7-18)31-15-21(30)26-19-8-4-5-13-24-19/h1-13,25H,14-15H2,(H,24,26,30)

InChI Key

GEJZEIUBNIXNRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=N3)CNC4=CC=C(C=C4)I

Origin of Product

United States

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